molecular formula C19H35NO7S2 B608589 Lipoamido-PEG4-acid CAS No. 1314378-10-3

Lipoamido-PEG4-acid

Cat. No. B608589
CAS RN: 1314378-10-3
M. Wt: 453.61
InChI Key: QJFPDZROPSGMGV-UHFFFAOYSA-N
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Description

Lipoamido-PEG4-acid is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . The molecular formula of Lipoamido-PEG4-acid is C19H35NO7S2 .


Synthesis Analysis

Lipoamido-PEG4-acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Lipoamido-PEG4-acid is approximately 453.6 g/mol . The functional groups present in Lipoamido-PEG4-acid are Lipoamide/Acid .


Chemical Reactions Analysis

Lipoamido-PEG4-acid is used as a linker in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

Lipoamido-PEG4-acid has a molecular weight of 453.61 and a molecular formula of C19H35NO7S2 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

PROTAC Linker

Lipoamido-PEG4-acid is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system . The Lipoamido-PEG4-acid molecule can be used in the synthesis of PROTACs .

Drug Delivery

The PEG (Polyethylene Glycol) component of Lipoamido-PEG4-acid can improve the solubility and stability of drugs, and reduce their immunogenicity . This makes it useful in drug delivery applications .

Therapeutic Applications

The ability of Lipoamido-PEG4-acid to form PROTACs can be exploited in therapeutic applications . By designing PROTACs that target disease-related proteins for degradation, it can be used to develop targeted therapies .

Diagnostic Applications

The dPEG® product line, which includes Lipoamido-PEG4-acid, can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic applications .

Nanotechnology

Lipoamido-PEG4-acid can also be used in nanotechnology applications . The PEG component can be used to modify the surface of nanoparticles to improve their stability and biocompatibility .

Chemical Modifications

The dPEG® products, including Lipoamido-PEG4-acid, can be used for chemical modifications . This can be useful in a variety of research applications, such as modifying the properties of proteins or other biomolecules .

Cross-linking

Lipoamido-PEG4-acid can be used in cross-linking applications . The PEG component can form bridges between different molecules, allowing the construction of complex structures .

Modification of Biological Therapeutics

Lipoamido-PEG4-acid can be used to modify biological therapeutics . This can involve attaching the PEG component to a therapeutic protein or peptide to improve its pharmacokinetic properties .

Mechanism of Action

The mechanism of action of Lipoamido-PEG4-acid is related to its role as a linker in PROTACs . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Future Directions

As a PEG-based PROTAC linker, Lipoamido-PEG4-acid has potential applications in the development of new PROTACs . The future directions of Lipoamido-PEG4-acid research will likely focus on its use in the synthesis of novel PROTACs for targeted protein degradation .

properties

IUPAC Name

3-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFPDZROPSGMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lipoamido-PEG4-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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